molecular formula C9H5BrN2O3S B13489879 2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13489879
M. Wt: 301.12 g/mol
InChI Key: LQDGNVHZYNYFKK-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring fused to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated thiophene derivative with a pyrimidine precursor . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific combination of a brominated thiophene ring and a pyrimidine core. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H5BrN2O3S

Molecular Weight

301.12 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3S/c10-4-1-6(16-3-4)7-11-2-5(9(14)15)8(13)12-7/h1-3H,(H,14,15)(H,11,12,13)

InChI Key

LQDGNVHZYNYFKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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